(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxirane ring, a methanesulfonate group, and a pentenyl side chain, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone intermediate.
Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group, which can be achieved by reacting the oxiranemethanol intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles like hydroxide ions or amines replace the methanesulfonate group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxy derivatives, amine derivatives
Scientific Research Applications
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methanesulfonate group can also enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S-trans)-2-(1,1-Dimethylethyl)-5-methyl-5-(4-methyl-3-pentenyl)-1,3-dioxolan-4-one
- (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol
Uniqueness
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is unique due to its combination of an oxirane ring, a methanesulfonate group, and a pentenyl side chain This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds
Biological Activity
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol methanesulfonate, also known as Oxiranemethanol, is a compound with the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol. This compound belongs to the class of epoxides, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
- Chemical Name : this compound
- CAS Number : 62960-04-7
- Molecular Formula : C10H18O2
- Molecular Weight : 170.252 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity :
-
Anticancer Properties :
- Research has shown that certain epoxide compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of signaling pathways related to cell survival . Specific studies on related compounds suggest that (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol may share similar mechanisms.
- Insecticidal Properties :
Case Studies and Research Findings
The biological effects of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol are primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This can lead to:
- DNA Damage : Epoxides can bind to DNA, causing mutations and triggering cell death pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
Properties
Molecular Formula |
C11H20O4S |
---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
[(2S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-9(2)6-5-7-11(3)10(15-11)8-14-16(4,12)13/h6,10H,5,7-8H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
GGQOHQOIVZQPCU-VUWPPUDQSA-N |
Isomeric SMILES |
CC(=CCCC1([C@@H](O1)COS(=O)(=O)C)C)C |
Canonical SMILES |
CC(=CCCC1(C(O1)COS(=O)(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.